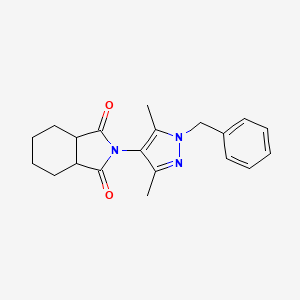![molecular formula C14H21N3O B4286069 N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4286069.png)
N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea
Descripción general
Descripción
N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea, also known as CEU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of N-aryl-N'-alkylureas and has been shown to possess a wide range of pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea is not fully understood. However, it has been proposed that N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea has also been shown to possess anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects. In addition, N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea has been shown to possess neuroprotective effects and has been investigated for its potential in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using standard organic chemistry techniques. It is also relatively stable and can be stored for extended periods of time. However, N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. In addition, the optimal dosage and administration route for N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea have not been established.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea. One area of research is the development of more efficient synthesis methods for N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea. Another area of research is the investigation of the pharmacological properties of N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea in different disease models. In addition, the development of N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea derivatives with improved pharmacological properties is an area of active research. Finally, the investigation of the optimal dosage and administration route for N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea in preclinical and clinical studies is an important future direction.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea has been extensively studied for its potential therapeutic applications, especially in the field of oncology. It has been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea has also been investigated for its anti-inflammatory, anti-oxidant, and anti-diabetic properties. In addition, N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea has been shown to possess neuroprotective effects and has been investigated for its potential in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(13-9-5-6-10-15-13)16-14(18)17-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIIUYIWILOZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[1-(pyridin-2-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285993.png)
![N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4285998.png)


![N-(3,4-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286023.png)
![N-(2,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286028.png)
![N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286031.png)
![N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286038.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B4286043.png)
![N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4286063.png)
![N-butyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4286064.png)
![2-({[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4286076.png)
![methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4286096.png)
